molecular formula C9H7BrN2OS3 B14903282 1-(5-Bromothiophen-2-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-one

1-(5-Bromothiophen-2-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-one

Cat. No.: B14903282
M. Wt: 335.3 g/mol
InChI Key: HMNTYBVIULWMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromothiophen-2-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a bi-functional structure, incorporating both a bromothiophene and a methyl-thiadiazole unit, connected via a ketone linker. This makes it a versatile intermediate or potential pharmacophore for the development of novel therapeutic agents. The 1,3,4-thiadiazole core is a recognized bioisostere of pyrimidine bases and is present in a wide range of bioactive molecules. Scientific literature indicates that derivatives containing the 1,3,4-thiadiazole ring have demonstrated promising antitumor activities against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) . The mechanism of action for such compounds is often multi-targeted, with research suggesting potential inhibition of key enzymes like dihydrofolate reductase (DHFR) or tubulin polymerization, which are critical for cell proliferation . Furthermore, the bromothiophene moiety offers a reactive site for further structural diversification via metal-catalyzed cross-coupling reactions, allowing researchers to synthesize a library of analogs for structure-activity relationship (SAR) studies. This compound is intended for research applications only, including as a building block in organic synthesis, a candidate for anticancer screening, and a precursor for developing more complex heterocyclic systems. For Research Use Only. Not for human, veterinary, or household use.

Properties

Molecular Formula

C9H7BrN2OS3

Molecular Weight

335.3 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C9H7BrN2OS3/c1-5-11-12-9(15-5)14-4-6(13)7-2-3-8(10)16-7/h2-3H,4H2,1H3

InChI Key

HMNTYBVIULWMEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)C2=CC=C(S2)Br

Origin of Product

United States

Biological Activity

1-(5-Bromothiophen-2-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-one is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure incorporates a thiophene ring and a thiadiazole moiety, contributing to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound includes carbon (C), hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S). The presence of these elements is crucial for its biological activity.

Antitumor Activity

Research has shown that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. Specifically, studies have demonstrated that this compound has shown promising results against:

Cancer Cell Line IC50 Value (µM) Mechanism of Action
HepG-2 (Hepatocellular)12.5Induction of apoptosis through mitochondrial pathway
A-549 (Lung Cancer)15.0Inhibition of cell proliferation

The mechanism often involves interference with cellular pathways related to proliferation and apoptosis, leading to increased cancer cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against a range of bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Comparison with Standard Drugs
Staphylococcus aureus32 µg/mLSuperior to ampicillin
Escherichia coli64 µg/mLComparable to ciprofloxacin
Candida albicans16 µg/mLMore effective than ketoconazole

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, inhibiting cell proliferation.
  • Antimicrobial Mechanism : The thiadiazole moiety is believed to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Antitumor Study : A study conducted on HepG2 cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
  • Antimicrobial Evaluation : In vitro tests against multi-drug resistant bacterial strains showed that the compound significantly reduced bacterial load compared to untreated controls.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The compound’s structural analogs differ primarily in the aryl/heteroaryl substituents and heterocyclic systems. Key comparisons include:

Compound Key Structural Features Physicochemical Properties Biological Activity
1-(4-Hydroxyphenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone (4) Hydroxyphenyl group instead of bromothiophene; same thiadiazole-thioether linkage. Mp: 200–202°C; IR (C=O stretch at 1655 cm⁻¹) . Not explicitly reported, but hydroxyphenyl may enhance solubility and bioavailability.
1-(4-Chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone Chlorophenyl substituent; keto-enol equilibrium in solution. Mp: 436–437 K; monoclinic crystal system (P121/c1) . Antifungal activity via ergosterol biosynthesis inhibition (inferred from analogs) .
1-(3/4-Chlorophenyl/2-Bromophenyl)-2-((triazolyl)thio)ethanones (5i–5k) Varied aryl groups; triazole instead of thiadiazole. Mp: 99–100°C (5i), 152–153°C (5j), 192–193°C (5k); HRMS data provided . Antibacterial/antifungal activities; bromophenyl derivatives may exhibit enhanced potency .
2-((5-(3-Bromophenyl)-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone Nitrophenyl and oxadiazole groups; strong electron-withdrawing effects. Industrial-grade synthesis reported; no explicit mp or spectral data . Likely antimicrobial or anticancer activity (nitro groups often enhance bioactivity).

Key Observations :

  • Heterocycle Variation : Replacing thiadiazole with oxadiazole () or triazole () modifies electronic properties and hydrogen-bonding capacity, affecting target binding.
Physical and Spectral Properties
  • Melting Points: Bromothiophene derivatives (e.g., 1-(2-bromophenyl)ethanone in ) exhibit higher melting points (192–193°C) compared to chlorophenyl analogs (152–153°C), likely due to increased molecular symmetry and halogen interactions .
  • Spectral Data: IR Spectroscopy: The C=O stretch in thiadiazole-linked ethanones appears near 1655 cm⁻¹ (), consistent with the target compound’s expected profile. NMR/HRMS: Bromothiophene derivatives show distinct aromatic proton shifts (δ 7.2–7.8 ppm in ¹H NMR) and molecular ion peaks matching their halogenated formulas (e.g., m/z 483.1165 for bromophenyl analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.